

NMR analysis of 3-Formyl-1H-indazole-6-carboxylic acid

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Compound of Interest

Compound Name: 3-Formyl-1H-indazole-6-carboxylic acid

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An Application Note for the Structural Elucidation of **3-Formyl-1H-indazole-6-carboxylic Acid** using Nuclear Magnetic Resonance (NMR) Spectroscopy.

Abstract

3-Formyl-1H-indazole-6-carboxylic acid is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents.[1][2] Unambiguous structural confirmation and purity assessment are critical for its application in drug discovery pipelines. This guide provides a comprehensive framework for the complete structural analysis of this molecule using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. We detail optimized protocols for sample preparation, data acquisition for ^1H and ^{13}C NMR, and a systematic approach to spectral interpretation, explaining the causal relationships between molecular structure and NMR observables.

Introduction: The Structural Challenge

Indazole derivatives are prized scaffolds in medicinal chemistry due to their bioisosteric relationship with indoles and their capacity for forming strong hydrogen bonds with protein targets.[1][2] **3-Formyl-1H-indazole-6-carboxylic acid** (Figure 1) presents a unique analytical challenge due to its multiple functional groups: an indazole core, an aromatic carboxylic acid, and an aromatic aldehyde. Furthermore, the presence of two acidic protons (N-H and COOH) requires careful selection of NMR solvents to ensure their observation.

NMR spectroscopy is the definitive technique for elucidating the precise connectivity and chemical environment of each atom in the molecule. This note serves as a field-proven guide to achieving a complete and confident NMR-based characterization.

Molecular Structure and Predicted NMR Environments

A thorough understanding of the molecule's structure is the first step in predicting and interpreting its NMR spectra. The key is to identify chemically non-equivalent protons and carbons.

Caption: IUPAC numbering of **3-Formyl-1H-indazole-6-carboxylic acid**.

Proton (^1H) Environments:

- Three Aromatic Protons: H-4, H-5, and H-7 on the benzene portion of the indazole ring.
- One Aldehyde Proton: The -CHO proton.
- One Carboxylic Acid Proton: The -COOH proton.
- One Indazole N-H Proton: The proton on the N1 position of the pyrazole ring.

Carbon (^{13}C) Environments:

- Seven Indazole Ring Carbons: Five from the benzene part and two from the pyrazole part.
- One Aldehyde Carbonyl Carbon: The C=O of the formyl group.
- One Carboxylic Acid Carbonyl Carbon: The C=O of the carboxyl group.

Experimental Protocols

The following protocols are designed to generate high-quality, reproducible NMR data for structural confirmation.

Sample Preparation Protocol

The choice of solvent is paramount. Due to the presence of the carboxylic acid and the N-H proton, which can undergo rapid chemical exchange and lead to signal broadening or disappearance, an appropriate solvent is necessary.

Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the analyte, and its ability to form hydrogen bonds slows down the exchange rate of the -COOH and N-H protons, allowing them to be observed as distinct, albeit often broad, signals.^{[3][4][5]} In contrast, solvents like CDCl₃ may result in poor solubility and loss of these crucial proton signals.^[6]

Step-by-Step Protocol:

- **Weighing:** Accurately weigh 5-10 mg of **3-Formyl-1H-indazole-6-carboxylic acid** directly into a clean, dry NMR tube.
- **Solvent Addition:** Add approximately 0.6 mL of high-purity DMSO-d₆ (≥99.9% D).
- **Dissolution:** Cap the NMR tube and gently vortex or sonicate for 1-2 minutes until the sample is fully dissolved. A clear, particulate-free solution should be obtained.
- **Internal Standard (Optional):** While the residual solvent peak of DMSO-d₆ ($\delta \approx 2.50$ ppm for ¹H, $\delta \approx 39.52$ ppm for ¹³C) is typically used for referencing, tetramethylsilane (TMS) can be added for higher accuracy if required.
- **Equilibration:** Allow the sample to equilibrate to the spectrometer's probe temperature for at least 5 minutes before starting data acquisition.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition Protocol:

- **Experiment:** Standard 1D Proton (zg30 pulse program or equivalent).
- **Spectral Width:** 0 to 16 ppm. A wide spectral width is essential to capture the highly deshielded COOH and NH protons.^[4]

- Acquisition Time: ≥ 3.0 seconds. Ensures good resolution.
- Relaxation Delay (d1): 2.0 seconds. Allows for adequate T1 relaxation.
- Number of Scans: 16-64. Adjust to achieve a signal-to-noise ratio $>100:1$ for the aromatic signals.
- Receiver Gain: Optimize automatically before acquisition.

^{13}C NMR Acquisition Protocol:

- Experiment: 1D Carbon with proton decoupling (zgpg30 pulse program or equivalent).
- Spectral Width: 0 to 200 ppm. This range covers aromatic carbons as well as the distinct carbonyl carbons of the aldehyde and carboxylic acid.
- Acquisition Time: ≥ 1.5 seconds.
- Relaxation Delay (d1): 2.0 seconds.
- Number of Scans: 1024-4096. A higher number of scans is required due to the low natural abundance of the ^{13}C isotope.
- Rationale for Parameters: The use of standard proton decoupling (e.g., decoupling) simplifies the spectrum to singlets for each unique carbon, facilitating easier assignment.

Spectral Interpretation: From Data to Structure

This section outlines the expected signals and provides a logical framework for assigning them to the molecular structure.

^1H NMR Spectrum Analysis

The ^1H NMR spectrum can be divided into four distinct regions:

- Highly Deshielded Region (>12 ppm): This region is characteristic of acidic protons involved in strong hydrogen bonding.

- N-H Proton ($\delta \approx 14.0-14.5$ ppm): Expected to be a very broad singlet. Indazole N-H protons in DMSO- d_6 are typically observed in this far downfield region.[1][7]
- COOH Proton ($\delta \approx 13.0-13.5$ ppm): Also a broad singlet. The chemical shift of carboxylic acid protons is concentration-dependent but consistently appears downfield in DMSO- d_6 . [5]
- Aldehydic Region (9.5 - 10.5 ppm):
 - -CHO Proton ($\delta \approx 10.2$ ppm): A sharp singlet. The strong deshielding is caused by the magnetic anisotropy of the C=O bond and the electron-withdrawing nature of the indazole ring.[1][8][9]
- Aromatic Region (7.5 - 9.0 ppm): This region contains signals from the three protons on the benzene ring. The substitution pattern dictates their splitting.
 - H-7 ($\delta \approx 8.7$ ppm): Appears as a doublet or broad singlet ($J_{\text{meta}} \approx 1.5$ Hz). It is ortho to the electron-withdrawing carboxylic acid group, causing a significant downfield shift.
 - H-5 ($\delta \approx 8.0$ ppm): Expected to be a doublet of doublets ($J_{\text{ortho}} \approx 8.5$ Hz, $J_{\text{meta}} \approx 1.5$ Hz). It is coupled to both H-4 (ortho) and H-7 (meta).
 - H-4 ($\delta \approx 7.9$ ppm): Appears as a doublet ($J_{\text{ortho}} \approx 8.5$ Hz) due to coupling with H-5.
- Solvent Region:
 - Residual DMSO ($\delta \approx 2.50$ ppm) and Water ($\delta \approx 3.3$ ppm).

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C spectrum provides a count of the unique carbon atoms.

- Carbonyl Region (160 - 200 ppm):
 - Aldehyde Carbonyl (C-CHO, $\delta \approx 187$ ppm): Aldehyde carbonyls are typically found further downfield than carboxylic acid or ester carbonyls.[1]

- Carboxylic Acid Carbonyl (C-COOH, $\delta \approx 167$ ppm): The chemical shift is characteristic of aromatic carboxylic acids.[\[10\]](#)[\[11\]](#)
- Aromatic/Heterocyclic Region (110 - 145 ppm): This region will contain the seven signals for the indazole ring carbons. Precise assignment often requires 2D NMR techniques like HSQC and HMBC, but general regions can be predicted. Carbons directly attached to nitrogen or substituents (C3, C3a, C6, C7a) will have distinct chemical shifts from those bearing protons (C4, C5, C7).

Data Presentation

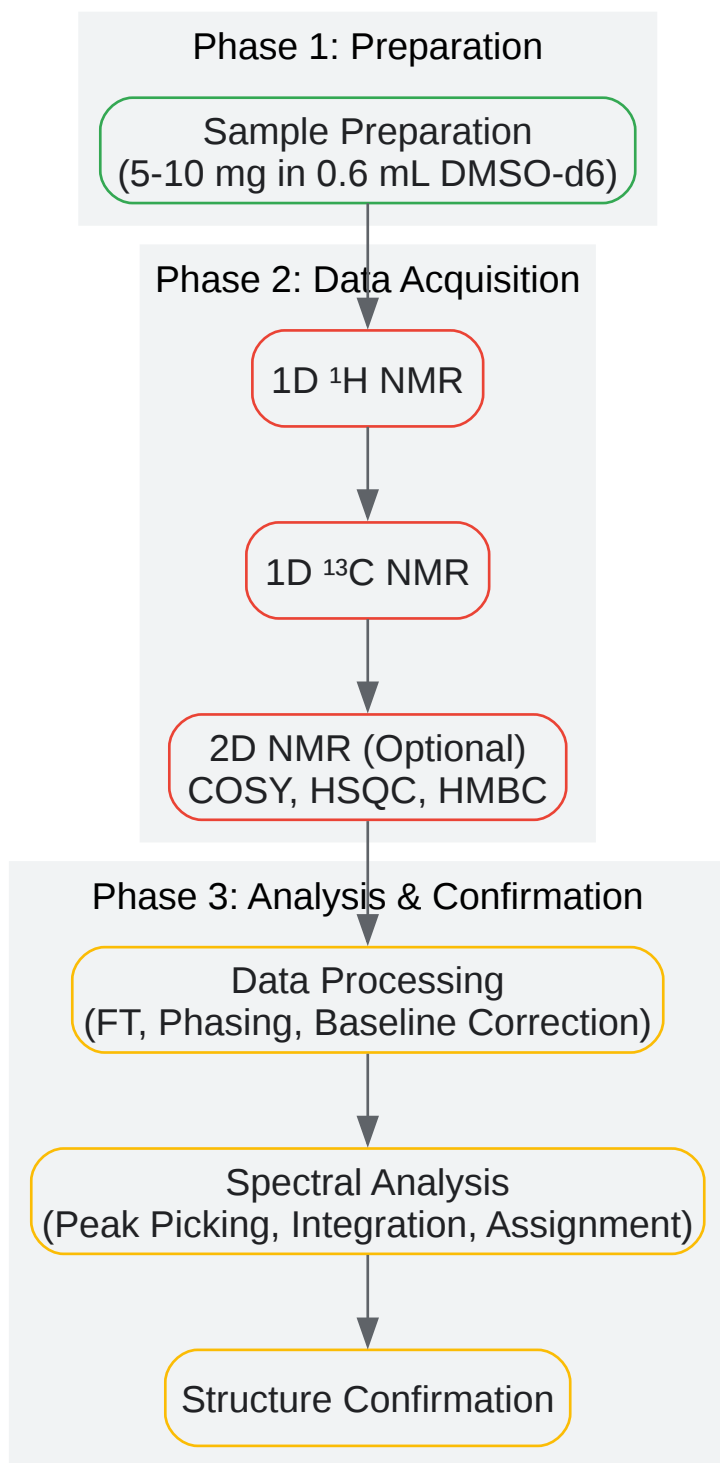
The predicted NMR data are summarized in the table below for easy reference.

Assignment	^1H NMR (DMSO- d_6)	^{13}C NMR (DMSO- d_6)
1-NH	δ 14.0-14.5 (br s, 1H)	-
6-COOH	δ 13.0-13.5 (br s, 1H)	$\delta \approx 167$ ppm
3-CHO	$\delta \approx 10.2$ (s, 1H)	$\delta \approx 187$ ppm
H-7	$\delta \approx 8.7$ (d, $J \approx 1.5$ Hz, 1H)	$\delta \approx 110$ -145 ppm
H-5	$\delta \approx 8.0$ (dd, $J \approx 8.5, 1.5$ Hz, 1H)	$\delta \approx 110$ -145 ppm
H-4	$\delta \approx 7.9$ (d, $J \approx 8.5$ Hz, 1H)	$\delta \approx 110$ -145 ppm
C3, C3a, C6, C7a	-	$\delta \approx 110$ -145 ppm

Note: Chemical shifts (δ) are reported in ppm. Multiplicity: s = singlet, d = doublet, dd = doublet of doublets, br = broad. Coupling constants (J) are in Hz.

Workflow and Advanced Analysis

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are highly recommended.



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